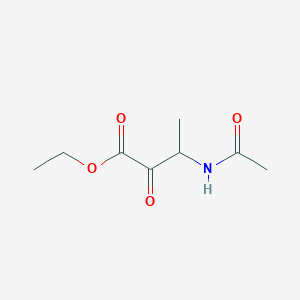

Butanoic acid, 3-(acetylamino)-2-oxo-, ethyl ester

概要

説明

Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often characterized by their pleasant, sometimes fruity, fragrances .

Synthesis Analysis

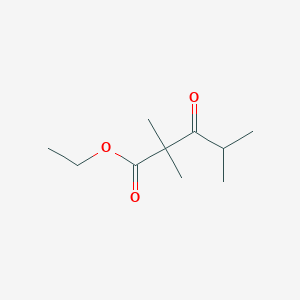

Esters can be synthesized through a process known as esterification, which occurs when a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible .Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific carboxylic acid and alcohol used in the synthesis.Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of an ester can vary widely depending on its structure. Some general properties of esters include a lower melting point and boiling point compared to the carboxylic acids and alcohols from which they are derived. They are also often less dense than water .作用機序

将来の方向性

The study and application of esters is a vibrant field with many potential future directions. For example, new methods of synthesizing esters are being explored, such as the catalytic protodeboronation of pinacol boronic esters . Additionally, esters are being studied for their potential uses in various industries, including food, cosmetics, and pharmaceuticals.

特性

CAS番号 |

454426-80-3 |

|---|---|

分子式 |

C8H13NO4 |

分子量 |

187.19 g/mol |

IUPAC名 |

ethyl 3-acetamido-2-oxobutanoate |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10) |

InChIキー |

OHUHHIUQRHRGQK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C(C)NC(=O)C |

正規SMILES |

CCOC(=O)C(=O)C(C)NC(=O)C |

配列 |

A |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。